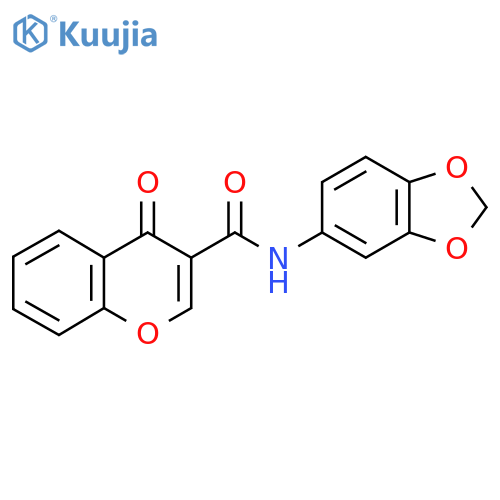Cas no 477555-60-5 (N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide)
N-(2H-1,3-ベンゾジオキソール-5-イル)-4-オキソ-4H-クロメン-3-カルボキサミドは、複素環化合物の一種であり、ベンゾジオキソール基とクロモン骨格を有するユニークな構造を特徴とします。この化合物は、高い化学的安定性と特異的な分子認識能を示し、医薬品中間体や機能性材料としての応用が期待されます。特に、その剛直な骨格構造により、標的タンパク質との選択的相互作用が可能であり、創薬研究におけるリード化合物としての潜在性を有しています。また、π共役系を有するため、光物理的特性にも優れており、有機電子材料分野での利用も検討されています。

477555-60-5 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide
- Oprea1_399854
- N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide
- CCG-279506
- F0882-0476
- N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide
- 477555-60-5
- AKOS024601504
-
- インチ: 1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20)
- InChIKey: KUJCILOXHFIDGS-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(=CC1=2)NC(C1=COC2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 309.06372245g/mol
- どういたいしつりょう: 309.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0882-0476-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-25mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-40mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-2mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-20mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-15mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-30mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0882-0476-10mg |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide |
477555-60-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
477555-60-5 (N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
